molecular formula C12H14BrNO2S B2361600 4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine CAS No. 1262399-75-6

4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine

Cat. No.: B2361600
CAS No.: 1262399-75-6
M. Wt: 316.21
InChI Key: ZODYQQGJUCFJAK-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine is an organic compound that features a bromophenyl group and a methanesulfonyl group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through a bromination reaction of a suitable phenyl precursor using bromine or a brominating agent.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonylation reaction, often using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Cyclization to Form the Dihydropyridine Ring: The final step involves cyclization to form the dihydropyridine ring, which can be achieved through a condensation reaction involving suitable precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or primary amines.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include dehalogenated compounds or reduced sulfonyl derivatives.

    Substitution: Products may include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

    Biological Studies: It can be used in studies investigating the biological activity of bromophenyl and methanesulfonyl-containing compounds.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can participate in halogen bonding, while the methanesulfonyl group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-1-methanesulfonylbenzene: Similar structure but lacks the dihydropyridine ring.

    4-(4-Bromophenyl)-1-methanesulfonylpyridine: Similar structure but with a pyridine ring instead of a dihydropyridine ring.

    4-(4-Bromophenyl)-1-methanesulfonyl-2,3-dihydro-1H-pyrrole: Similar structure but with a dihydropyrrole ring.

Uniqueness

4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine is unique due to the combination of its bromophenyl and methanesulfonyl groups attached to a dihydropyridine ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

4-(4-bromophenyl)-1-methylsulfonyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2S/c1-17(15,16)14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-6H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODYQQGJUCFJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(=CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-(4-bromo-phenyl)-1-methanesulfonyl-piperidin-4-ol (60.00 g, 179.51 mmol) and p-toluenesulfonic acid (9.37 g, 53.85 mmol) in toluene (1.08 L) is stirred at 100° C. for 16 h. The reaction is cooled to 23° C. and successively washed with 2 M aq. sodium hydroxide to pH 10, and water. The phases are separated and the organic layer is dried over anhydrous sodium sulfate, filtered and the solvent is removed. Methyl tert-butyl ether (200 mL) is added and the solid is filtered and washed with methyl tert-butyl ether to obtain 35.0 g of the title compound as a pale brown solid. MS m/e (79Br/81Br) 315, 317 (M+1).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
9.37 g
Type
reactant
Reaction Step One
Quantity
1.08 L
Type
solvent
Reaction Step One

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